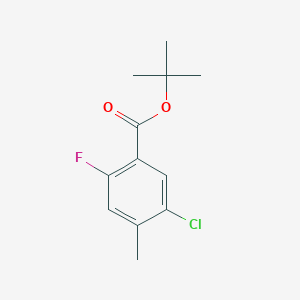

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate

Description

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is a substituted benzoate ester characterized by a tert-butyl ester group and a benzene ring functionalized with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methyl (CH₃) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substituent pattern influences reactivity, stability, and biological activity.

Properties

IUPAC Name |

tert-butyl 5-chloro-2-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO2/c1-7-5-10(14)8(6-9(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWKGJPGFNCHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. These reactions typically occur under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: Products include substituted benzoates with different functional groups replacing the chlorine atom.

Hydrolysis: The major products are 5-chloro-2-fluoro-4-methylbenzoic acid and tert-butyl alcohol.

Reduction: The products depend on the specific reducing agent and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-chloro-2-fluoro-4-methylbenzoate has shown potential as a precursor for developing pharmaceutical agents. Its unique structure allows it to serve as an intermediate in synthesizing compounds that target specific biological pathways, particularly in the treatment of various diseases.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that halogenated benzoates, including derivatives similar to this compound, exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were particularly low, indicating strong efficacy:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.08 | Antimicrobial |

| Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate | 0.05 | Antimicrobial |

Agrochemicals

The compound is also relevant in agrochemical formulations, where it can act as a building block for developing pesticides and herbicides. Its fluorine and chlorine substituents enhance its bioactivity and stability, making it suitable for agricultural applications.

Case Study: Pesticide Development

Research indicates that fluorinated benzoates can provide enhanced pest control efficacy. The incorporation of this compound into pesticide formulations has been shown to improve their effectiveness against various agricultural pests .

Material Science

In material science, this compound is utilized in the synthesis of specialty polymers and materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific thermal and mechanical properties.

Summary of Findings

The applications of this compound span across medicinal chemistry, agrochemicals, and material science. Its unique properties make it a versatile compound for further research and development.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between tert-butyl 5-chloro-2-fluoro-4-methylbenzoate and its analogs:

Key Observations :

- Halogen Type and Position : Replacing bromine (Br) with chlorine (Cl) or altering substituent positions (e.g., Cl at position 5 vs. 2) affects electronic properties and steric bulk. For example, the electron-withdrawing Cl at position 5 in the target compound may enhance electrophilic substitution reactivity compared to Br at position 4 in 889858-12-2 .

Physicochemical Properties

While exact data for the target compound are unavailable, trends from analogs suggest:

- Molecular Weight : Estimated at ~260–270 g/mol (based on C₁₂H₁₄ClFO₂), higher than tert-butyl 4-bromo-2-fluorobenzoate (271.07 g/mol) due to the methyl group .

- Stability : The tert-butyl group enhances steric protection of the ester moiety, reducing hydrolysis rates compared to methyl or ethyl esters. This stability is critical for storage and handling .

- Reactivity : The electron-withdrawing Cl and F substituents may direct electrophilic attacks to specific positions on the benzene ring, a feature exploited in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions .

Biological Activity

tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate is an organic compound that has garnered interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound features a tert-butyl ester group attached to a chlorinated and fluorinated aromatic ring. The presence of both chlorine and fluorine atoms significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, leading to the release of the corresponding carboxylic acid. This active form can interact with various biological targets, including enzymes and receptors. The chlorine and fluorine substituents may enhance binding affinity and selectivity towards specific molecular targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. Its ability to stabilize microtubules has been highlighted as a mechanism for inhibiting cancer cell proliferation. For instance, compounds that stabilize microtubules are known to disrupt mitotic processes in cancer cells, leading to apoptosis. Research indicates that this compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways. Its structural characteristics allow it to interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in the inflammatory response. Preliminary data suggest that it may act as a low micromolar inhibitor, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-chlorobenzoate | Chlorine atom on the para position | Moderate anti-inflammatory properties |

| tert-Butyl 2-fluorobenzoate | Fluorine atom on the ortho position | Potential neuroprotective effects |

| tert-Butyl 4-methylbenzoate | Methyl group on the para position | Antiproliferative effects |

| This compound | Chlorine at position 5 and fluorine at position 2 | Promising anticancer and anti-inflammatory activity |

This table illustrates how the positioning of functional groups affects the biological activity of related compounds. The unique combination of chlorine and fluorine in this compound may provide distinct advantages in targeting specific biological pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

- Microtubule Stabilization in Cancer Cells : A study demonstrated that this compound effectively stabilized microtubules in human cancer cell lines, leading to reduced cell viability and increased apoptosis rates compared to untreated controls.

- Inflammatory Response Modulation : Another investigation revealed that this compound significantly inhibited COX activity in vitro, suggesting its potential as an anti-inflammatory agent. In animal models, it showed a reduction in edema formation following inflammatory stimuli.

- Neuroprotective Effects : Preliminary findings indicate that the compound may cross the blood-brain barrier, providing neuroprotective effects in models of neurodegeneration.

Q & A

Basic: What are the recommended methods for synthesizing tert-Butyl 5-chloro-2-fluoro-4-methylbenzoate?

Methodological Answer:

A typical synthesis involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) to activate carboxylic acid intermediates. For example, in a related synthesis (L14), 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid was dissolved in DMF, mixed with HATU and DIEA, and reacted with a VHL ligand hydrochloride under argon. Purification via reverse-phase flash chromatography (RP-FC) yielded the product (31% yield). Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of HATU), inert atmosphere, and solvent choice (DMF for solubility) .

Advanced: How can researchers optimize low reaction yields in coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:

- Stoichiometry adjustments : Increasing HATU equivalents (e.g., 1.2–1.5×) to ensure complete activation.

- Temperature control : Maintaining room temperature to avoid decomposition of sensitive intermediates.

- Reaction monitoring : Using TLC or LC-MS to track progress and terminate reactions at optimal conversion.

- Purification optimization : Employing gradient elution in RP-FC to separate byproducts. For example, in L14 synthesis, multiple extractions and drying with MgSO4 improved purity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Incompatible materials : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents .

Advanced: How should researchers address stability discrepancies in literature-reported storage conditions?

Methodological Answer:

Conflicting storage recommendations (e.g., room temperature vs. +4°C) require empirical validation:

Accelerated stability studies : Expose the compound to both conditions and monitor degradation via HPLC.

Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.

Light sensitivity testing : Use amber vials if photodegradation is suspected, as tert-butyl esters are often light-sensitive .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using chemical shift databases (e.g., δ ~1.3 ppm for tert-butyl protons).

- HPLC : Determine purity (>95% achievable via RP-FC) using C18 columns and UV detection .

- ESI-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 267.20 for related compounds) .

Advanced: How can researchers resolve conflicting NMR data from different studies?

Methodological Answer:

Solvent standardization : Ensure spectra are acquired in the same solvent (e.g., CDCl3 vs. DMSO-d6 shifts).

Paramagnetic impurities : Filter samples through silica to remove trace metals.

Dynamic effects : Variable-temperature NMR can clarify conformational exchange broadening .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

Buffer preparation : Use pH 2 (HCl), 7 (phosphate), and 12 (NaOH) solutions.

Incubation : Store aliquots at 25°C and 40°C for 1–4 weeks.

Analysis : Quantify degradation via HPLC peak area reduction. Monitor tert-butyl group cleavage (common in acidic conditions) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).

- Transition state modeling : Use software like Gaussian to model SN<sup>2</sup> pathways at the benzylic position .

Basic: What are the key steps in analyzing byproducts from its synthesis?

Methodological Answer:

LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of tert-butyl group, m/z −56).

Preparative TLC : Isolate impurities for standalone NMR analysis.

Kinetic profiling : Correlate byproduct formation with reaction time/temperature .

Advanced: How to evaluate the compound’s potential as a synthetic intermediate for drug discovery?

Methodological Answer:

Retrosynthetic analysis : Map feasible routes to bioactive targets (e.g., kinase inhibitors via Suzuki coupling).

Functional group compatibility : Test stability under common conditions (e.g., Pd-catalyzed cross-couplings).

Scale-up feasibility : Assess solubility in scalable solvents (e.g., THF, EtOAc) and crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.